molecular formula C11H12ClNO3 B12218354 4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid

4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid

Cat. No.: B12218354
M. Wt: 241.67 g/mol
InChI Key: MAEBYLOMZZIEBH-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid is an organic compound that features a unique structure combining a chlorinated aniline derivative with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid typically involves the reaction of 5-chloro-2-methylaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, under reflux conditions. The reaction proceeds through nucleophilic acyl substitution, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The chlorine atom in the aniline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the chlorinated aniline moiety allows for interactions with aromatic amino acids in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylaniline
  • 4-Chloro-2-methylaniline
  • 3-Chloro-2-methylaniline
  • 2-Chloro-5-methylaniline

Uniqueness

4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid is unique due to its combination of a chlorinated aniline derivative with a butanoic acid moiety This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

4-(5-chloro-2-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H12ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)

InChI Key

MAEBYLOMZZIEBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)O

solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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